molecular formula C16H16ClN3O2S B2574423 4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338410-91-6

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No. B2574423
CAS RN: 338410-91-6
M. Wt: 349.83
InChI Key: OWPNIDAIRMJQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (abbreviated as 4-CNB) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzimidazole family of heterocyclic compounds, which are organic compounds that contain a six-membered ring with two nitrogen atoms as the ring's heteroatoms. 4-CNB has been studied for its potential roles in biological systems, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

DNA Binding and Cellular Imaging

Benzimidazole derivatives, like the compound , have been studied extensively for their ability to bind to DNA, particularly targeting the minor groove of double-stranded DNA. This interaction is specific to AT-rich sequences, making these compounds useful in cellular imaging and as tools in molecular biology. For instance, Hoechst 33258, a well-known minor groove binder, is widely utilized as a fluorescent DNA stain, offering insights into chromosomal and nuclear structures within cells. This application extends to the analysis of nuclear DNA content and the study of plant chromosomes, indicating the potential utility of similar benzimidazole derivatives in cell biology and genetics (Issar & Kakkar, 2013).

Synthetic Utility in Organic Chemistry

The synthetic versatility of benzimidazole derivatives is highlighted through various methodologies developed for their preparation. These compounds are crucial intermediates in synthesizing a wide range of heterocyclic compounds, such as quinoxalines and benzo(1,5)diazepines, from o-phenylenediamines. This versatility underscores their importance in organic chemistry, where they serve as key intermediates for developing pharmaceuticals and other biologically active molecules (Ibrahim, 2011).

Therapeutic Potential in Medicine

Benzimidazole derivatives are pivotal in the discovery and development of therapeutic agents, showcasing broad-spectrum pharmacological properties. They have been incorporated into drugs targeting various diseases, including microbial infections, cancer, and more. The therapeutic potential of benzimidazole derivatives is attributed to their structural similarity to naturally occurring nucleotides, enabling them to interact effectively with biological targets. This property is leveraged in drug design, leading to the development of compounds with antimicrobial, anticancer, antiviral, and other significant activities (Babbar, Swikriti, & Arora, 2020).

Role in Agriculture and Veterinary Medicine

Apart from their applications in human medicine, benzimidazole derivatives also find use in agriculture and veterinary medicine, primarily as fungicides and anthelmintics. Their mode of action often involves the inhibition of microtubule assembly, which is crucial for cell division and growth in fungi and parasitic worms. This action mechanism underscores the utility of benzimidazole derivatives in managing infections and infestations in crops and livestock, contributing to food security and animal health (Davidse, 1986).

properties

IUPAC Name

4-chloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPNIDAIRMJQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.